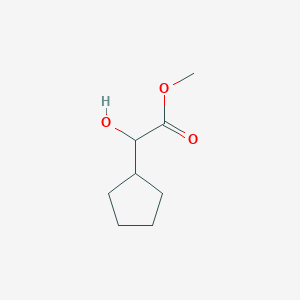

Methyl 2-cyclopentyl-2-hydroxyacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-cyclopentyl-2-hydroxyacetate” is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.20 . It is used for research purposes .

Physical And Chemical Properties Analysis

“Methyl 2-cyclopentyl-2-hydroxyacetate” has a molecular weight of 158.20 . The specific physical and chemical properties such as boiling point, melting point, and density are not provided in the search results . Further analysis would require more specific information or research.Applications De Recherche Scientifique

Polymerization and Material Science

- Polymerization : Methyl 2-cyclopentyl-2-hydroxyacetate was utilized in synthesizing methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate, leading to radical homopolymerization. This process, which includes cyclopropanation and Wittig olefination, results in a polymer with a glass transition temperature of 90°C. The reactivity of this compound in radical copolymerization was higher than that of methyl methacrylate, indicating its potential in material science and polymerization applications (Moszner et al., 2003).

Chemical Synthesis and Reactions

- Synthesis of Methyl-2[N-substituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates : A study reported the synthesis of various acyclic and cyclic compounds using methyl 2-hydroxy-2-methoxy acetate, demonstrating its utility in creating a diverse range of chemical structures (Percino & Hernández, 2007).

- Chirality Transfer in Ester Enolate Claisen Rearrangement : The compound was used in the ester enolate Claisen rearrangement, which showed complete asymmetric transfer and high erythroselectivity. This demonstrates its utility in stereocontrolled synthesis, particularly for optically active pheromones (Fujisawa, Tajima & Sato, 1984).

- Synthesis of Tri- and Tetrasubstituted Furans : The compound played a role in synthesizing substituted 2-hydroxy-3-acetylfurans, showcasing its potential in creating specialized organic compounds (Stauffer & Neier, 2000).

Medicinal Chemistry and Drug Development

- Development of Novel Cyclosporin A Derivatives : Methyl 2-cyclopentyl-2-hydroxyacetate was used in the preparation of novel cyclosporin A derivatives, which have potential therapeutic applications (Paprica, Margaritis & Petersen, 1992).

Environmental and Sustainable Chemistry

- Cyclopentyl Methyl Ether (CPME) as a Green Solvent : While not directly related to methyl 2-cyclopentyl-2-hydroxyacetate, cyclopentyl methyl ether, a related compound, has been studied for its potential as a green and sustainable solvent, highlighting the interest in cyclopentyl-based compounds in environmental chemistry (Watanabe, 2013).

Propriétés

IUPAC Name |

methyl 2-cyclopentyl-2-hydroxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-8(10)7(9)6-4-2-3-5-6/h6-7,9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXMCCQZCPSJRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-cyclopentyl-2-hydroxyacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-Chlorophenyl)ethyl]phenol](/img/structure/B2434283.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2434284.png)

![N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2434287.png)

![1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2434293.png)

![3-(1H-pyrazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2434297.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(methylthio)nicotinamide](/img/structure/B2434298.png)

![4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2434299.png)

![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-4-phenylbutane-1,4-dione](/img/structure/B2434300.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2434304.png)